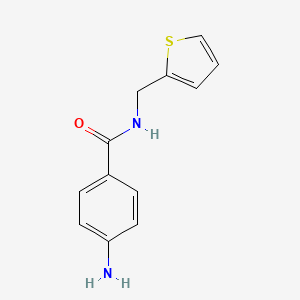

4-amino-N-(thiophen-2-ylmethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRESFVGIWUNALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360622 | |

| Record name | 4-amino-N-(thiophen-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-49-7 | |

| Record name | 4-amino-N-(thiophen-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino N Thiophen 2 Ylmethyl Benzamide and Its Designed Analogues

Convergent and Divergent Synthetic Routes to the Core Benzamide (B126) Skeleton

The construction of the 4-amino-N-(thiophen-2-ylmethyl)benzamide scaffold can be approached through both convergent and divergent strategies, each offering distinct advantages for generating the target molecule and its analogues.

A divergent synthesis , conversely, begins with a common core structure which is then elaborated to produce a library of related compounds. For instance, a common intermediate such as 4-nitrobenzoyl chloride could be reacted with a variety of amines to create a series of N-substituted 4-nitrobenzamides. A subsequent reduction of the nitro group would then yield the corresponding 4-aminobenzamide (B1265587) analogues. Alternatively, starting with 4-aminobenzamide, the amino group could be modified in various ways to generate diverse structures. More advanced divergent strategies can involve the cleavage and functionalization of the amide bond itself, reacting a pre-formed amide with organometallic nucleophiles to selectively break either the C-O or C-N bond, allowing for the introduction of new functionalities. nih.gov

| Strategy | Description | Advantages |

| Convergent | Separate synthesis of 4-aminobenzoic acid and thiophen-2-ylmethanamine, followed by a final coupling step. | High overall efficiency for a single target, allows for late-stage combination of complex fragments. |

| Divergent | Starts with a common intermediate (e.g., 4-aminobenzamide) and subsequently modifies it to create a library of analogues. | Efficient for generating multiple related compounds from a single precursor, ideal for structure-activity relationship studies. |

Regioselective Functionalization at the 4-amino Position

The 4-amino group on the benzamide ring is a key site for derivatization to produce analogues. Achieving regioselective functionalization at this position, without interfering with the amide nitrogen, is crucial. The primary amino group of the aniline (B41778) moiety is significantly more nucleophilic than the amide N-H group, which allows for selective reactions under controlled conditions.

Standard transformations for primary aromatic amines can be applied, including:

N-Alkylation: Introduction of alkyl groups using alkyl halides or reductive amination.

N-Acylation: Formation of a new amide bond using acyl chlorides or anhydrides.

N-Arylation: Formation of a diarylamine via cross-coupling reactions, often catalyzed by palladium or copper.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

In cases where the desired reaction conditions might affect the amide bond or other parts of the molecule, a protecting group strategy may be necessary. The amino group can be protected with a labile group (e.g., Boc, Cbz), the desired modifications can be made elsewhere on the molecule, and the protecting group can then be removed to restore the 4-amino functionality.

Introduction of the Thiophen-2-ylmethyl Moiety via Amidation and Coupling Reactions

The central C-N bond formation in the synthesis of this compound is the amidation reaction. The most common method involves the coupling of a carboxylic acid derivative with an amine. researchgate.net

One traditional and effective method is the conversion of 4-aminobenzoic acid (or its 4-nitro precursor) into an activated acyl chloride. nih.govresearchgate.net This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 4-aminobenzoyl chloride is highly reactive and readily couples with thiophen-2-ylmethanamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. google.com

Alternatively, a wide array of modern coupling reagents can facilitate the direct condensation of the carboxylic acid and amine without the need to form an acyl chloride. These reagents activate the carboxylic acid in situ. This approach is often milder and tolerates a broader range of functional groups.

Common Coupling Reagents for Amidation:

| Reagent(s) | Description | Typical Conditions |

|---|---|---|

| EDC/HOBt | Carbodiimide-mediated coupling, HOBt suppresses side reactions. | Room temperature, polar aprotic solvent (e.g., DMF, DCM). |

| HATU/DIPEA | A highly efficient aminium-based coupling agent. | Room temperature, DMF, base (e.g., DIPEA). |

| SOCl₂ | Forms a highly reactive acyl chloride intermediate. researchgate.net | Reflux, often neat or in a non-polar solvent. researchgate.net |

| TiCl₄ | Lewis acid that mediates direct condensation. nih.gov | Pyridine, DCM, room temperature. nih.gov |

A common synthetic route involves starting with 4-nitrobenzoic acid, converting it to 4-nitrobenzoyl chloride, reacting it with thiophen-2-ylmethanamine to form N-(thiophen-2-ylmethyl)-4-nitrobenzamide, and finally reducing the nitro group (e.g., with SnCl₂ or catalytic hydrogenation) to yield the target compound. researchgate.net This strategy avoids potential side reactions involving the free amino group during the acylation step.

Exploration of Catalyst Systems and Reaction Media for Optimized Synthesis

To improve the efficiency, sustainability, and cost-effectiveness of the synthesis, various catalyst systems and reaction media have been explored for benzamide formation. researchgate.net The goal is to move beyond stoichiometric activating agents toward catalytic processes under milder conditions.

Catalytic Systems: Metal-based catalysts, particularly those from Group IV like titanium (Ti) and zirconium (Zr), have proven effective for direct amidation. nih.gov For example, ZrCl₄ has been used as a catalyst for the direct coupling of carboxylic acids and amines, offering good to excellent yields under mild conditions. researchgate.net Heterogeneous catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, offer advantages like easy recovery and reusability, contributing to a greener process. researchgate.net The use of ultrasonic irradiation in conjunction with such catalysts can further accelerate the reaction. researchgate.net Photocatalytic methods using visible light and catalysts like methylene (B1212753) blue in water represent an exceptionally mild and environmentally friendly approach for modifying benzamide structures. rsc.org

| Catalyst System | Reaction Media | Key Advantages | Reference |

| ZrCl₄-based ionic liquid on diatomite earth | Toluene (B28343) | Reusable catalyst, rapid reaction under ultrasonic irradiation, high yields. | researchgate.net |

| TiCl₄ | Dichloromethane | Mediates direct condensation at room temperature. | nih.gov |

| Boric Acid | Solvent-free | Simple catalyst for reaction between carboxylic acids and urea. | youtube.com |

| Methylene Blue (Photocatalyst) | Water | Operates under very mild conditions (visible light), green solvent. | rsc.org |

| Platinum on HBEA zeolite | Toluene | Heterogeneous catalyst for dehydrogenative coupling of o-aminobenzamide and alcohols. | rsc.org |

The choice of reaction medium is also critical. While traditional organic solvents like DMF, DCM, and toluene are common, research is ongoing into more sustainable alternatives. As noted, water has been used as a solvent in photocatalytic systems, and some reactions can be performed under solvent-free conditions, significantly reducing chemical waste. rsc.orgyoutube.com

Stereo- and Enantioselective Synthesis Strategies for Chiral Analogues

While this compound itself is achiral, the development of chiral analogues is a key objective in medicinal chemistry to explore stereospecific interactions with biological targets. Chirality can be introduced at several positions, such as by adding a substituent to the methylene bridge connecting the thiophene (B33073) ring to the amide nitrogen.

For example, synthesizing an analogue like 4-amino-N-(1-(thiophen-2-yl)ethyl)benzamide would create a stereocenter. Enantioselective synthesis of such a compound could be achieved through several strategies:

Resolution: Synthesizing the racemic mixture and separating the enantiomers using a chiral resolving agent or chiral chromatography.

Chiral Starting Materials: Using an enantiomerically pure starting material, such as (R)- or (S)-1-(thiophen-2-yl)ethanamine, in the amidation reaction.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, advanced methods like dual nickel-photoredox catalysis can be used for the asymmetric α-alkylation of benzamides using a chiral ligand to induce enantioselectivity. rsc.org

These strategies allow for the controlled synthesis of specific stereoisomers, which is essential for evaluating the pharmacological properties of chiral drug candidates.

Scale-Up Considerations for Research and Development

Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a larger research and development or pilot scale (kilograms) introduces several practical challenges that must be addressed.

Cost of Goods: The economic viability of the synthesis is paramount. Expensive reagents, such as certain coupling agents (e.g., HATU) and noble metal catalysts (e.g., palladium, platinum), should be replaced with more cost-effective alternatives where possible. For instance, using thionyl chloride for acyl chloride formation is generally cheaper than using peptide coupling reagents. nih.govresearchgate.net

Process Safety and Environmental Impact: Reactions must be evaluated for safety hazards, such as strong exotherms, gas evolution, or the use of highly toxic or flammable reagents. youtube.com Green chemistry principles should be applied to minimize waste and use less hazardous solvents. researchgate.net

Efficiency and Throughput: Reaction times, temperatures, and concentrations must be optimized to maximize the amount of product produced per unit of time in a given reactor (space-time yield).

Purification: On a large scale, purification by column chromatography is often impractical and expensive. The development of robust crystallization or recrystallization procedures is highly preferred for isolating the final product with high purity. nih.gov Protocols that are amenable to scale-up are often designed to produce a crude product that can be easily purified without chromatography. researchgate.net

A thorough process hazard analysis and optimization of reaction conditions are essential before attempting to scale up any synthetic route.

In Depth Mechanistic Investigations of the Biological Activities of 4 Amino N Thiophen 2 Ylmethyl Benzamide

Identification and Characterization of Molecular Targets

To understand the biological effects of 4-amino-N-(thiophen-2-ylmethyl)benzamide, the first step would be to identify its specific molecular targets within a biological system.

Enzyme Kinetic Studies, including Inhibition Profiles

Should this compound be found to interact with an enzyme, a series of kinetic studies would be essential. These studies would determine the nature and extent of its inhibitory or activating effects.

Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC₅₀ (μM) | Type of Inhibition | Ki (μM) |

|---|---|---|---|

| Not Determined | - | - | - |

| Not Determined | - | - | - |

This table represents the type of data that would be generated from enzyme kinetic studies. Currently, no such data is available for this compound.

Receptor Binding Affinity and Selectivity Profiling

If the compound is hypothesized to interact with a receptor, binding assays would be performed to quantify its affinity and selectivity. These assays would measure the concentration of the compound required to bind to 50% of the target receptors (Kd) and would be compared across a panel of different receptors to assess its specificity.

Cellular Assays for Functional Efficacy and Potency

Once a molecular target is identified, cellular assays are crucial to understand the compound's functional effects in a more complex biological environment. These assays would determine the compound's efficacy (the maximal response it can produce) and potency (the concentration required to elicit a half-maximal response, or EC₅₀).

Illustrative Cellular Assay Data

| Cell Line | Target Pathway | Assay Type | EC₅₀ (μM) | Emax (%) |

|---|---|---|---|---|

| Not Determined | - | - | - | - |

| Not Determined | - | - | - | - |

This table illustrates the data that would be collected from cellular assays to determine the functional efficacy and potency of this compound. No such studies have been published.

Modulatory Effects on Key Signal Transduction Pathways

Building on cellular assay data, further research would investigate the compound's impact on intracellular signaling cascades. Techniques such as Western blotting or reporter gene assays would be used to measure changes in the phosphorylation status or expression levels of key proteins within a pathway.

Preclinical Pharmacological Evaluation Focusing on Efficacy Pathways

In vivo studies in animal models would be the next step to evaluate the compound's pharmacological effects in a whole organism. These studies would aim to establish a dose-response relationship and confirm that the compound engages its target and modulates the intended pathway in a living system.

Exploration of Mode of Action and Downstream Biological Consequences

The culmination of the above studies would lead to a comprehensive understanding of the compound's mode of action. This would involve synthesizing the data from in vitro and in vivo experiments to create a model of how this compound elicits its biological effects, from initial molecular interaction to the ultimate physiological or pathological consequences.

Assessment of Off-Target Interactions and Selectivity

Comprehensive in-vitro and in-vivo studies detailing the off-target interactions and selectivity profile of this compound are not extensively available in the current body of scientific literature. While the potential for benzamide (B126) derivatives to interact with various biological targets is recognized, specific screening of this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes has not been publicly documented.

One patent has identified this compound as a potential inhibitor of glycogen (B147801) phosphorylase. google.com However, this document does not provide a comprehensive selectivity profile or data on the compound's activity against other related or unrelated targets. Therefore, a thorough assessment of its off-target interactions remains to be elucidated.

Further research, including broad-panel screening and profiling assays, is necessary to determine the selectivity of this compound and to identify any potential off-target interactions. Such studies are crucial for a complete understanding of its pharmacological profile and for predicting its potential for therapeutic applications or adverse effects.

Due to the limited availability of specific data, a detailed data table on the off-target interactions and selectivity of this compound cannot be provided at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 4 Amino N Thiophen 2 Ylmethyl Benzamide Series

Systematic Modification of the Benzamide (B126) Core for Activity Modulation

The benzamide core is a foundational element for molecular recognition in numerous biological targets. Systematic modifications to this scaffold are a key strategy for modulating the pharmacological activity of the 4-amino-N-(thiophen-2-ylmethyl)benzamide series. Research on related substituted benzamide ligands has shown that the introduction of specific substituents on the benzamide ring can significantly enhance binding affinity.

For instance, studies on dopamine receptor ligands revealed that polar, hydrogen-bond-accepting substituents at the meta (5-) position, such as sulfonamide or halide groups, can strengthen ligand-receptor interactions. nih.govnih.gov Similarly, strategic fluorination of the benzamide ring has been shown in other chemical series to increase binding affinity for targets like cereblon (CRBN). nih.govacs.org The incorporation of fluorine can affect multiple key properties in drug design, including metabolic stability and binding affinity. nih.govacs.org These findings suggest that modifications to the benzamide ring of the this compound scaffold, beyond the 4-amino position, represent a viable strategy for activity modulation.

| Modification Site | Substituent Type | Observed Effect on Activity | Rationale |

|---|---|---|---|

| Meta (5-) Position | Polar H-bond acceptors (e.g., -SO₂NH₂, Halides) | Enhanced binding affinity nih.govnih.gov | Mediates interactions with the receptor binding pocket. nih.gov |

| General Ring | Fluorine atoms | Increased binding affinity nih.govacs.org | Alters electronic properties and can improve metabolic stability. nih.gov |

Investigating the Conformational and Electronic Impact of the Thiophen-2-ylmethyl Group

The thiophene (B33073) ring is a privileged pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring. nih.gov Its inclusion in drug candidates can significantly improve physicochemical properties, metabolic stability, and binding affinity. nih.gov The sulfur atom within the five-membered ring is a key feature; it has available unshared electron pairs and can participate in additional hydrogen bonding, enhancing drug-receptor interactions. nih.govresearchgate.net

The Influence of Substituents at the 4-amino Position on Receptor Interaction

The 4-amino group on the benzamide ring is a critical interaction point, and its substitution pattern directly influences receptor binding. This position is analogous to the para-position in other substituted benzamide series where it has been shown to play a key role in the structure-activity relationship. nih.govnih.gov The primary amine in the parent compound can act as a hydrogen bond donor.

Modification of this amino group—for example, through alkylation (mono- or di-substitution) or acylation—can alter its hydrogen bonding capacity, steric profile, and basicity. Introducing different functional groups can lead to:

Enhanced Affinity: If the substituent can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with a specific sub-pocket of the receptor.

Reduced Affinity: If the substituent introduces steric hindrance or unfavorable electronic interactions, preventing optimal binding.

Studies on related benzamides have demonstrated that having a hydrogen bond donating and accepting amine at the para-position can lead to enhanced binding affinity for certain receptors. nih.gov Therefore, the nature of the substituents at the 4-amino position is a key determinant of the biological activity and selectivity of this compound series.

| Substituent (R) on 4-N(R)₂ | Potential H-Bonding Capacity | Expected Impact on Activity |

|---|---|---|

| -H (Primary Amine) | Donor | Baseline activity, potential for H-bond donation. |

| -CH₃ (Methyl) | Donor (if mono-substituted) | May fill small hydrophobic pockets; alters H-bond donor count. |

| -COCH₃ (Acetyl) | Donor and Acceptor | Introduces H-bond acceptor; may alter conformation and electronics. |

Computational and Ligand-Based Drug Design Approaches for SAR Elucidation

Computational methods are indispensable for elucidating the SAR of the this compound series. Ligand-based approaches are particularly useful when the three-dimensional structure of the biological target is unknown. tandfonline.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. nih.gov A pharmacophore model for this series would likely include an aromatic ring feature for the benzamide, another for the thiophene, and hydrogen bond donor/acceptor points corresponding to the amide and 4-amino groups.

Molecular Docking: When a receptor structure is available, docking studies can predict the binding mode and affinity of different analogs. tandfonline.com This allows for the visualization of key interactions, such as the hydrogen bonds formed by the 4-amino group or the amide linker, and the orientation of the thiophene ring within the binding site.

Virtual Screening: Large chemical libraries can be screened computationally against a pharmacophore model or a receptor structure to identify new compounds with a high probability of being active. nih.govnih.gov This approach can accelerate the discovery of novel and potent analogs.

These computational studies provide a rational basis for designing new molecules with improved activity by suggesting specific modifications that are likely to enhance binding.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling provides a mathematical correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com For the this compound series, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be highly informative. mdpi.com

A typical 3D-QSAR study involves:

Dataset Compilation: A set of analogs with experimentally determined biological activities (e.g., IC₅₀ values) is collected. nih.gov

Molecular Alignment: All molecules in the dataset are superimposed based on a common scaffold.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated around the aligned molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model that correlates the variations in these fields with the variations in biological activity. nih.gov

The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where specific properties are predicted to either increase or decrease activity. For example, a model might indicate that bulky, electropositive substituents are favored in one region of the molecule, while electronegative, hydrogen-bond-donating groups are preferred in another. mdpi.comnih.gov Such models serve as a powerful predictive tool for designing new analogs with enhanced potency. nih.gov

| Statistical Parameter | Symbol | Typical Value for a Predictive Model | Significance |

|---|---|---|---|

| Cross-validated correlation coefficient | q² | > 0.5 | Indicates the internal predictive ability of the model. nih.gov |

| Non-cross-validated correlation coefficient | r² | > 0.6 | Measures the goodness of fit of the model. nih.gov |

| Fisher ratio | F | High value | Indicates the statistical significance of the model. nih.gov |

Analysis of Ligand Efficiency Metrics in Optimization Campaigns

During hit-to-lead and lead optimization campaigns, it is crucial to improve potency without introducing undesirable physicochemical properties, a phenomenon often referred to as "molecular obesity." taylorandfrancis.com Ligand efficiency (LE) metrics are essential tools for tracking the quality of chemical modifications by normalizing potency for molecular size or lipophilicity. nih.govsciforschenonline.org

Key metrics include:

Ligand Efficiency (LE): Measures the binding energy per non-hydrogen atom (heavy atom count, HAC). It provides an assessment of how efficiently a molecule uses its size to achieve binding affinity. A commonly accepted value for a lead-like compound is ≥ 0.3. sciforschenonline.orgresearchgate.net

Lipophilic Ligand Efficiency (LLE or LipE): Calculated as pIC₅₀ (or pKi) minus the compound's logP or logD. This metric assesses whether potency gains are coming from useful binding interactions or simply from increased lipophilicity. An ideal LLE for an optimized drug candidate is often considered to be between 5 and 7. sciforschenonline.orgmtak.hu

Binding Efficiency Index (BEI): This metric relates potency to molecular weight (MW). It is calculated as pKi divided by MW (in kDa). researchgate.net

By monitoring these metrics, medicinal chemists can prioritize analogs from the this compound series that achieve high potency through specific, efficient interactions rather than non-specific increases in size and lipophilicity. This practice helps ensure that optimized compounds retain favorable drug-like properties. researchgate.net

| Metric | Formula | Purpose | Desirable Value |

|---|---|---|---|

| Ligand Efficiency (LE) | ΔG / HAC | Normalizes binding energy for molecular size. nih.govresearchgate.net | ≥ 0.3 kcal/mol per heavy atom sciforschenonline.org |

| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - logP | Balances potency and lipophilicity. sciforschenonline.orgmtak.hu | 5 - 7 mtak.hu |

| Binding Efficiency Index (BEI) | pKi / (MW/1000) | Relates potency to molecular weight. researchgate.net | ~27 (idealized) rgdscience.com |

Computational and Theoretical Chemistry Applications to 4 Amino N Thiophen 2 Ylmethyl Benzamide

Molecular Modeling and Docking Studies for Target Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For 4-amino-N-(thiophen-2-ylmethyl)benzamide, docking studies would involve screening the compound against a library of known protein structures, particularly those implicated in disease pathways where benzamide (B126) derivatives have shown activity. For instance, various kinase enzymes, which are crucial regulators of cell signaling, have been identified as targets for N-(thiophen-2-yl) benzamide derivatives. nih.gov Similarly, cyclooxygenase (COX) enzymes are another potential target class. nih.gov

The process involves preparing a 3D model of the ligand and docking it into the binding site of a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a scoring function to estimate the binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction.

Key interactions that would be analyzed include:

Hydrogen Bonds: The amino (-NH2) and amide (-NH-C=O) groups of the compound are capable of forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The benzamide and thiophene (B33073) rings can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

Electrostatic Interactions: The distribution of charge across the molecule can lead to favorable electrostatic interactions with the protein's binding pocket.

The results of such studies can pinpoint high-probability biological targets, guiding further experimental validation.

Table 1: Illustrative Molecular Docking Results for this compound Against Potential Kinase Targets

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| BRAF V600E Kinase | -8.5 | Cys532, Phe595 | Hydrogen Bond, π-π Stacking |

| EGFR Kinase | -7.9 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 Kinase | -8.2 | Cys919, Asp1046 | Hydrogen Bond, Electrostatic |

Note: The data in this table is illustrative and represents the type of results generated from molecular docking studies. Specific values would require dedicated computational experiments.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.comresearchgate.net These calculations can provide valuable insights into the fundamental properties of this compound.

By solving approximations of the Schrödinger equation for the molecule, DFT can be used to determine a variety of electronic descriptors:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other chemical species. researchgate.net

Atomic Charges: Calculating the partial charges on each atom helps to understand the charge distribution and identify sites prone to electrostatic interactions.

These properties are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions, which are critical for its potential biological activity.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |

Note: This table contains representative data based on typical values for similar organic molecules. Actual values would be derived from specific quantum chemical computations.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations offer a view of the complex's stability and conformational changes in a simulated physiological environment. nih.gov

An MD simulation would begin with the best-docked pose. The system, including the protein, the ligand, and surrounding water molecules, is subjected to the laws of classical mechanics. The simulation calculates the trajectory of every atom over a period of time (typically nanoseconds to microseconds), providing insights into:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, the stability of the binding pose can be assessed. A stable RMSD suggests the ligand remains securely in the binding pocket.

Interaction Persistence: MD simulations can track the persistence of key interactions, such as hydrogen bonds, identified during docking.

Conformational Changes: The simulation can reveal if the binding of the ligand induces any significant conformational changes in the protein, which can be crucial for its function.

These simulations provide a more realistic and detailed understanding of the ligand-receptor interaction, strengthening the predictions made by molecular docking.

De Novo Design and Virtual Screening based on Pharmacophore Models

Pharmacophore modeling is a powerful tool in drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

For this compound, a pharmacophore model could be developed based on its structure and known active compounds for a particular target. The key features would likely include:

Hydrogen Bond Donors (the -NH2 and -NH groups)

Hydrogen Bond Acceptors (the carbonyl oxygen)

Aromatic Rings (the benzamide and thiophene rings)

Once a pharmacophore model is established, it can be used in two primary ways:

Virtual Screening: The model can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features, potentially identifying new and diverse chemical scaffolds with similar biological activity.

De Novo Design: The pharmacophore can serve as a template for designing novel molecules from scratch, ensuring they possess the necessary features for binding. This allows for the optimization of the scaffold of this compound to improve properties like potency or selectivity.

Pharmacophore-based approaches have been successfully used for various benzamide-containing compounds to identify and optimize new inhibitors. researchgate.netpharmacophorejournal.com

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Prioritization

In silico prediction of ADME properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. jonuns.comrsc.org These computational models can predict how this compound is likely to be absorbed, distributed, metabolized, and excreted by the body. This helps in prioritizing compounds for further experimental testing and avoiding costly failures later in development.

Various computational models and rules, such as Lipinski's Rule of Five, are used to predict these properties based on the molecule's structure. pharmacophorejournal.com

Table 3: Predicted ADME Properties and Drug-Likeness for this compound

| Property/Parameter | Predicted Value | Interpretation |

| Molecular Weight | 232.31 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP (Octanol/Water Partition Coeff.) | 2.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 83.4 Ų | Suggests good oral bioavailability (< 140 Ų) |

| Caco-2 Permeability | High | Predicts good intestinal absorption |

| Blood-Brain Barrier Permeability | Likely to cross | Indicates potential for CNS activity |

Note: The values in this table are derived from standard computational predictors for a molecule with this structure and serve as an example of an in silico ADME profile.

These predictions suggest that this compound has a favorable profile for oral bioavailability and membrane permeability. frontiersin.org Such in silico assessments are invaluable for flagging potential liabilities early and guiding the design of compounds with improved pharmacokinetic properties.

Advanced Analytical Characterization and Methodologies for 4 Amino N Thiophen 2 Ylmethyl Benzamide in Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive confirmation of the chemical structure of a synthesized compound such as 4-amino-N-(thiophen-2-ylmethyl)benzamide relies on high-resolution spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment of different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful and commonly used techniques for the structural elucidation of organic molecules.

¹H NMR: For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. This would include signals for the aromatic protons on the benzamide (B126) and thiophene (B33073) rings, the methylene (B1212753) (-CH₂-) protons of the thiophen-2-ylmethyl group, and the protons of the amino (-NH₂) and amide (-NH-) groups. The chemical shift, integration, and multiplicity (splitting pattern) of these signals would confirm the connectivity of the molecule.

¹³C NMR: The ¹³C NMR spectrum would provide complementary information by showing a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the amide and the carbons of the two aromatic rings.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to further confirm the proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of this compound.

Molecular Ion Peak: HRMS would provide a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of the compound (C₁₂H₁₂N₂OS). This is a critical step in confirming the identity of the synthesized molecule.

Fragmentation Pattern: The mass spectrum would also display a characteristic fragmentation pattern, which can offer additional structural information. The fragmentation would likely occur at the amide bond and the bond connecting the methylene group to the thiophene ring, providing further evidence for the proposed structure.

While the application of these techniques is standard for the characterization of such compounds, specific spectral data for this compound is not extensively detailed in publicly accessible literature.

Chromatographic Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of a chemical compound, which is a critical parameter for its use in further research.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds like this compound.

Purity Analysis: A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) with a UV detector, would be developed. The purity of the sample is determined by the relative area of the peak corresponding to the compound compared to the total area of all peaks in the chromatogram. A high purity level (typically >95%) is often required for compounds used in biological screening.

Enantiomeric Excess Determination: The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image (enantiomer). Therefore, the determination of enantiomeric excess is not applicable to this specific compound.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide unequivocal proof of its structure. The resulting data would include precise bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice. This technique is considered the gold standard for structural determination. However, there are no publicly available reports of the single crystal structure of this specific compound.

Hyphenated Techniques for Metabolite Identification in Biological Systems

When a compound is studied in a biological system, it is important to understand its metabolic fate. Hyphenated techniques, which combine a separation method with a detection method, are essential for such studies.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its more advanced version, liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for identifying metabolites in complex biological matrices such as plasma, urine, or liver microsomes.

Metabolite Profiling: After incubation of this compound in a biological system, LC-MS can be used to separate the parent compound from its potential metabolites. The mass spectrometer then provides molecular weight and structural information for each separated component.

Metabolic Pathways: Common metabolic transformations for a molecule like this compound could include oxidation of the thiophene or benzamide rings, N-dealkylation, or conjugation with polar moieties like glucuronic acid or sulfate. By comparing the mass spectra of the metabolites to that of the parent compound, the metabolic modifications can be elucidated.

Currently, there is a lack of published research on the metabolic profile of this compound.

Future Directions and Therapeutic Potential of 4 Amino N Thiophen 2 Ylmethyl Benzamide in Pharmaceutical Research

Lead Optimization Strategies for Potency and Selectivity Enhancement

Lead optimization is a critical phase in drug discovery, aiming to improve the pharmacological properties of a lead compound. For 4-amino-N-(thiophen-2-ylmethyl)benzamide, several strategies can be envisioned to enhance its potency and selectivity, drawing insights from structure-activity relationship (SAR) studies of related N-benzylbenzamide and aminobenzamide derivatives.

Key areas for modification would include:

Substitution on the Benzene (B151609) Ring: The amino group at the 4-position is a key feature. Its modification or the introduction of other substituents on the aromatic ring could significantly impact biological activity. For instance, the position and nature of substituents on the benzamide (B126) ring of related compounds have been shown to be crucial for their inhibitory activity against various enzymes.

Modification of the Thiophene (B33073) Ring: The thiophene moiety offers several positions for substitution. Introducing small alkyl or halogen groups could influence the compound's interaction with target proteins and alter its pharmacokinetic profile.

Alterations to the Amide Linker: The stability and conformational flexibility of the amide bond are critical. Modifications, such as N-methylation or replacement with bioisosteres, could be explored to fine-tune the compound's properties.

These optimization strategies would be guided by computational modeling and in vitro screening to systematically explore the SAR and identify derivatives with improved therapeutic potential.

Exploration of Novel Therapeutic Indications based on Mechanism of Action

The structural motifs within this compound are found in compounds with a wide range of biological activities, suggesting several potential therapeutic applications for this molecule.

Anticancer Activity: Many benzamide derivatives have demonstrated potent anticancer effects through various mechanisms. For instance, certain N-(thiophen-2-yl) benzamide derivatives have been identified as inhibitors of BRAF(V600E), a protein kinase frequently mutated in melanoma and other cancers. Additionally, o-aminobenzamide-based compounds are known to be effective histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells. The structural similarity of this compound to these classes of compounds suggests its potential as an anticancer agent.

Enzyme Inhibition: The benzamide scaffold is a common feature in various enzyme inhibitors. For example, derivatives of N-benzylbenzamide have been investigated as inhibitors of tubulin polymerization, a validated target in cancer therapy. Furthermore, benzamide derivatives have been explored as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, making them attractive for cancer treatment. The thiophene ring can also contribute to target engagement, as seen in various kinase inhibitors.

Antibacterial Activity: Thiophene derivatives have a long history in the development of antimicrobial agents. Recent studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown their efficacy against extended-spectrum-β-lactamase (ESBL) producing bacteria, a significant threat in clinical settings. This suggests that this compound could serve as a scaffold for the development of novel antibacterial agents.

Below is a table summarizing the observed biological activities of structurally related compounds, highlighting the potential therapeutic avenues for this compound.

| Compound Class | Example Biological Activity | Potential Therapeutic Area |

| N-(thiophen-2-yl) benzamide derivatives | BRAF(V600E) inhibition | Cancer (Melanoma) |

| o-aminobenzamide derivatives | Histone Deacetylase (HDAC) inhibition | Cancer |

| N-benzylbenzamide derivatives | Tubulin polymerization inhibition | Cancer |

| Benzamide derivatives | PARP-1 inhibition | Cancer |

| Thiophene-2-carboxamide analogues | Antibacterial (anti-ESBL) | Infectious Diseases |

Integration with Polypharmacological Approaches

Polypharmacology, the concept of a single drug interacting with multiple targets, is gaining traction as a strategy to address complex diseases. The inherent ability of scaffolds like benzamides and thiophenes to bind to various biological targets makes them ideal candidates for a multi-targeted drug design approach. Thiophene derivatives, in particular, are considered a "potent multitargeted pharmacological scaffold".

For this compound, a polypharmacological approach could involve designing derivatives that simultaneously modulate multiple pathways involved in a disease. For instance, in cancer, a single compound could be engineered to inhibit both a protein kinase and a component of the DNA repair machinery, potentially leading to synergistic therapeutic effects and overcoming drug resistance.

Application of Targeted Drug Delivery Systems

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. For a small molecule like this compound, various strategies can be employed to achieve targeted delivery.

These systems can be broadly categorized as:

Passive Targeting: This approach relies on the enhanced permeability and retention (EPR) effect observed in tumor tissues, where nanoparticles can accumulate due to leaky vasculature.

Active Targeting: This involves conjugating the drug or its carrier to a ligand that specifically binds to receptors overexpressed on target cells.

The development of targeted delivery systems for this compound could significantly enhance its therapeutic index, allowing for lower doses and reduced side effects.

Perspectives on Clinical Translation and Preclinical Development

The journey from a promising lead compound to a clinically approved drug is long and challenging. For this compound, several key steps would need to be undertaken in its preclinical and potential clinical development.

Preclinical Development: The initial phase would involve comprehensive in vitro and in vivo studies to establish its efficacy and safety profile. This would include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Toxicology: Assessing the potential for acute and chronic toxicity.

Efficacy in Animal Models: Demonstrating therapeutic benefit in relevant disease models.

Clinical Translation: Should the preclinical data be favorable, the compound could advance to clinical trials. The design of these trials would be guided by the specific therapeutic indication being pursued. Challenges in clinical translation often include patient selection, biomarker development, and managing potential side effects.

Q & A

Q. What are the standard synthetic protocols for 4-amino-N-(thiophen-2-ylmethyl)benzamide, and how are key functional groups confirmed?

The synthesis typically involves condensation reactions between 4-aminobenzoic acid derivatives and thiophene-containing amines. For example, similar compounds are synthesized via Schiff base formation or amide coupling, achieving yields of 70–82% under reflux conditions using ethanol or methanol as solvents . Key functional groups are confirmed using:

- IR spectroscopy : Peaks at ~1609 cm⁻¹ (-HC=N), 1578 cm⁻¹ (aromatic C=C), and 750 cm⁻¹ (C-S in thiophene) .

- Microanalysis : Elemental analysis (e.g., C, H, N) to validate molecular formulas, with deviations <0.5% from theoretical values .

- TLC and NMR : Monitoring reaction progress via TLC (Rf ~0.65 in n-hexane/ethyl acetate) and confirming purity with ¹H/¹³C NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be observed?

Critical techniques include:

- IR Spectroscopy : Confirms imine (-HC=N) and amide (-CONH) bonds, with peaks at ~1609 cm⁻¹ and ~1660 cm⁻¹, respectively .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.8 ppm), thiophene protons (δ 7.0–7.5 ppm), and NH signals (δ 8.0–10.0 ppm) .

- ¹³C NMR : Carbonyl (C=O) at ~168 ppm and aromatic carbons at 110–150 ppm .

- Mass Spectrometry : Molecular ion peaks matching the theoretical m/z (e.g., 267.1 for related compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound?

Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency, while ethanol minimizes side reactions in Schiff base syntheses .

- Catalysts : Use coupling agents like EDC/HOBt for amide bond formation, achieving >80% yields in inert atmospheres .

- Temperature Control : Reflux at 70–80°C balances reaction speed and byproduct suppression .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity products .

Q. How should researchers address discrepancies in reported yields or spectral data for similar benzamide derivatives?

- Replicate Conditions : Ensure identical parameters (solvent, temperature, catalyst) to isolate variables affecting yields .

- Advanced Analytics : Use HPLC to quantify purity (>95%) and high-resolution MS to resolve molecular formula ambiguities .

- Statistical Validation : Report mean ± SD for triplicate experiments to assess reproducibility .

Q. What methodologies are recommended for evaluating the biological activity of this compound in anticancer research?

- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorogenic substrates .

- Cell-Based Assays :

- MTT/Proliferation : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to rationalize activity .

Q. What strategies can be employed to analyze the structure-activity relationship (SAR) of this compound derivatives?

- QSAR Modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structural features with bioactivity .

- Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on benzamide) and compare IC₅₀ values .

- Crystallography : Resolve X-ray structures of ligand-protein complexes to identify critical binding motifs .

Data Contradiction Analysis

Example : Conflicting yields (70% vs. 82%) in similar syntheses may arise from:

- Catalyst Differences : Nickel complexes vs. base-promoted reactions.

- Workup Protocols : Variations in crystallization or column chromatography efficiency.

Resolution : Standardize purification methods and report reaction times/temperatures in detail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.